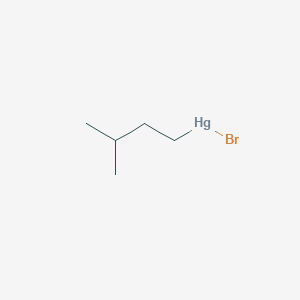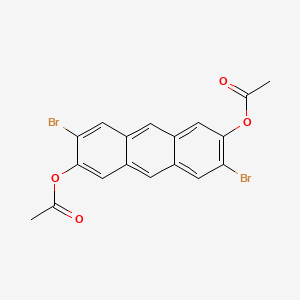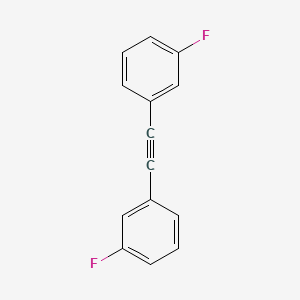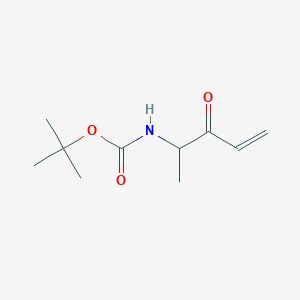![molecular formula C18H19BrClNO2 B14131532 1-(2-bromophenyl)-6-chloro-2,3,4,5-tetrahydro-7,8-dimethoxy-1H-benzo[d]azepine](/img/structure/B14131532.png)
1-(2-bromophenyl)-6-chloro-2,3,4,5-tetrahydro-7,8-dimethoxy-1H-benzo[d]azepine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Bromophenyl)-6-chloro-2,3,4,5-tetrahydro-7,8-dimethoxy-1H-benzo[d]azepine is a complex organic compound belonging to the class of azepines Azepines are seven-membered heterocyclic compounds containing a nitrogen atom
准备方法
The synthesis of 1-(2-bromophenyl)-6-chloro-2,3,4,5-tetrahydro-7,8-dimethoxy-1H-benzo[d]azepine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance. Another approach involves the hydrohalogenation of ethynylaniline, followed by intramolecular cyclization to form the azepine ring .
Industrial production methods for this compound typically involve large-scale synthesis using continuous flow reactors and supported palladium catalysts. These methods ensure high yields and purity of the final product .
化学反应分析
1-(2-Bromophenyl)-6-chloro-2,3,4,5-tetrahydro-7,8-dimethoxy-1H-benzo[d]azepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
1-(2-Bromophenyl)-6-chloro-2,3,4,5-tetrahydro-7,8-dimethoxy-1H-benzo[d]azepine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of biological pathways and as a probe to investigate enzyme activities.
作用机制
The mechanism of action of 1-(2-bromophenyl)-6-chloro-2,3,4,5-tetrahydro-7,8-dimethoxy-1H-benzo[d]azepine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of certain enzymes involved in metabolic pathways or as an agonist of specific receptors in the central nervous system .
相似化合物的比较
1-(2-Bromophenyl)-6-chloro-2,3,4,5-tetrahydro-7,8-dimethoxy-1H-benzo[d]azepine can be compared with other similar compounds, such as:
Azepino[1,2-a]benzimidazoles: These compounds share a similar azepine ring structure but differ in the presence of benzimidazole moieties.
Hydrogenated benzazepines: These compounds have a hydrogenated azepine ring and exhibit different biological activities.
Benzodiazepines: Although structurally different, benzodiazepines also contain a seven-membered ring and are known for their central nervous system activity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of bromine, chlorine, and methoxy groups, which confer distinct chemical and biological properties.
属性
分子式 |
C18H19BrClNO2 |
|---|---|
分子量 |
396.7 g/mol |
IUPAC 名称 |
5-(2-bromophenyl)-9-chloro-7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine |
InChI |
InChI=1S/C18H19BrClNO2/c1-22-16-9-13-12(17(20)18(16)23-2)7-8-21-10-14(13)11-5-3-4-6-15(11)19/h3-6,9,14,21H,7-8,10H2,1-2H3 |
InChI 键 |
XGSZBSXXBZZTBV-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=C2CCNCC(C2=C1)C3=CC=CC=C3Br)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-{4-[(4-Methyl-1,2,5-oxadiazol-3-yl)methyl]piperazin-1-yl}-2-(thiophen-2-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B14131449.png)
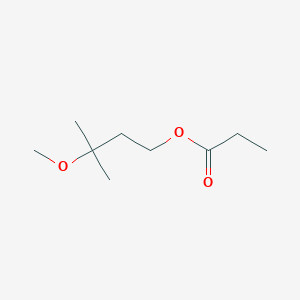

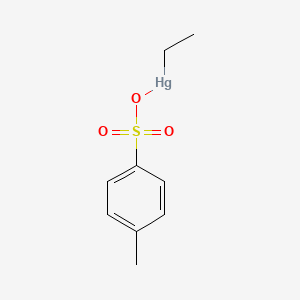
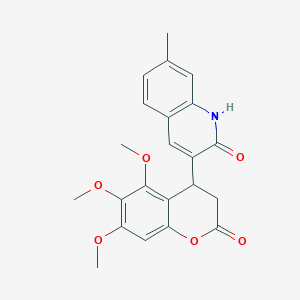
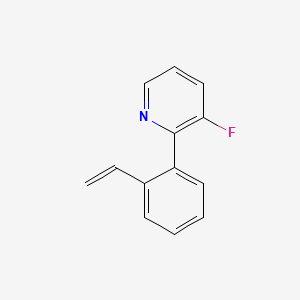
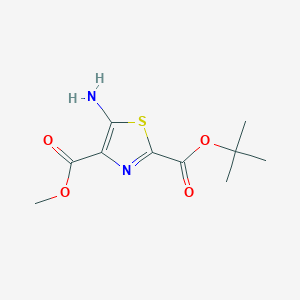

![Methyl 2-[3-(difluoromethyl)-5,6-dihydro-2(4H)-cyclopentapyrazolyl]-4-thiazolecarboxylate](/img/structure/B14131497.png)
